molecular formula C11H10N2O B3357404 4,9-Dihydro-3H-beta-carbolin-6-ol CAS No. 7277-34-1

4,9-Dihydro-3H-beta-carbolin-6-ol

Cat. No.: B3357404
CAS No.: 7277-34-1
M. Wt: 186.21 g/mol
InChI Key: QVRGICSGVDHNGN-UHFFFAOYSA-N
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Description

4,9-Dihydro-3H-beta-carbolin-6-ol is a chemical compound with the molecular formula C11H10N2O. It consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is part of the beta-carboline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4,9-Dihydro-3H-beta-carbolin-6-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core. Subsequent reduction and hydroxylation steps yield this compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4,9-Dihydro-3H-beta-carbolin-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

4,9-Dihydro-3H-beta-carbolin-6-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its effects on biological systems, including its potential as a neuroprotective agent.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating neurological disorders and certain types of cancer.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4,9-Dihydro-3H-beta-carbolin-6-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which may contribute to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

4,9-Dihydro-3H-beta-carbolin-6-ol can be compared to other beta-carboline derivatives, such as harmine, harmaline, and norharmane. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, harmine is known for its psychoactive properties, while harmaline has been studied for its potential antidepressant effects. The unique hydroxyl group in this compound distinguishes it from these compounds and may contribute to its specific biological activities .

Properties

IUPAC Name

4,9-dihydro-3H-pyrido[3,4-b]indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-2,5-6,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRGICSGVDHNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C3=C(N2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555530
Record name 4,9-Dihydro-3H-beta-carbolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7277-34-1
Record name 4,9-Dihydro-3H-beta-carbolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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